3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine
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Overview
Description
3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Bromopyridin-2-YL)methyl)-1H-pyrazol-5-amine
- 3-((5-Methylpyridin-2-YL)methyl)-1H-pyrazol-5-amine
- 3-((5-Fluoropyridin-2-YL)methyl)-1H-pyrazol-5-amine
Uniqueness
3-((5-Chloropyridin-2-YL)methyl)-1H-pyrazol-5-amine is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interaction with biological targets. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H9ClN4 |
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Molecular Weight |
208.65 g/mol |
IUPAC Name |
5-[(5-chloropyridin-2-yl)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c10-6-1-2-7(12-5-6)3-8-4-9(11)14-13-8/h1-2,4-5H,3H2,(H3,11,13,14) |
InChI Key |
GZIAIXNDASKIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC2=CC(=NN2)N |
Origin of Product |
United States |
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